molecular formula C21H22N2O3 B2814487 7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 1797899-07-0

7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B2814487
CAS No.: 1797899-07-0
M. Wt: 350.418
InChI Key: MNAGUUVYSKIVCB-UHFFFAOYSA-N
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Description

Product Overview 7-Methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide ( 1797899-07-0) is a synthetic organic compound with a molecular weight of 350.41 g/mol and the formula C21H22N2O3 . It features a benzofuran core substituted with a methoxy group at the 7-position, connected via a carboxamide linkage to a 1-phenylpyrrolidin-2-ylmethyl moiety . This specific structure combines a rigid benzofuran framework, which may contribute to selective binding interactions, with a phenylpyrrolidine fragment that is commonly found in bioactive molecules targeting the central nervous system (CNS) . The methoxy group enhances the compound's lipophilicity, which can potentially improve membrane permeability . Research Applications and Value This compound is of significant interest in chemical biology and medicinal chemistry as a valuable scaffold for neuropharmacological research . Its structural features suggest potential utility in targeting central nervous system (CNS) receptors, making it a candidate for exploration in drug discovery programs for neurological disorders . Furthermore, benzofuran-based hybrids have demonstrated a wide pharmacological spectrum in scientific literature, including potent activity as enzyme inhibitors . For instance, recent studies on similar 7-methoxybenzofuran structures have shown them to be efficient tyrosinase inhibitors, indicating the potential of this chemical class in developing treatments for hyperpigmentation disorders . The compound's structure also lends itself to being an intermediate in the synthesis of more complex molecules for various biological evaluations . Handling and Usage This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the compound using appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-25-18-11-5-7-15-13-19(26-20(15)18)21(24)22-14-17-10-6-12-23(17)16-8-3-2-4-9-16/h2-5,7-9,11,13,17H,6,10,12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAGUUVYSKIVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCCN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the pyrrolidine moiety, using reagents like halides or nucleophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The biological activity of benzofuran carboxamides is highly dependent on the substituent attached to the amide nitrogen. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Feature Biological Activity Reference
7-Methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide C22H22N2O3 362.43 Pyrrolidinylmethyl group with phenyl ring Neuroprotective potential
7-Methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-benzofuran-2-carboxamide (BI57631) C20H17N3O3 347.37 Pyrazolyl substituent Research tool (unspecified)
7-Methoxy-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide (C8) C17H16N2O5S 360.38 Sulfamoylphenylmethyl group HDAC class I inhibition
4-Ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide C22H22N4O5S 454.50 Piperidinyl-sulfamoylphenyl hybrid Enzyme inhibition (unspecified)
7-Methoxy-N-{[3-(pyridin-2-yloxy)phenyl]methyl}-1-benzofuran-2-carboxamide (BB87783) C22H18N2O4 374.39 Pyridinyloxy-phenylmethyl group Not reported

Key Observations:

  • Neuroprotective Activity : The pyrrolidinylmethyl group in the target compound may enhance blood-brain barrier permeability compared to bulkier substituents (e.g., sulfamoylphenylmethyl), making it more suitable for central nervous system (CNS)-targeted therapies .
  • Enzyme Inhibition : The sulfamoyl group in C8 contributes to HDAC inhibition, likely through interactions with zinc ions in the enzyme's active site . In contrast, the pyrrolidinyl group lacks such direct metal-binding capacity.

Q & A

Q. Key Considerations :

  • Reaction yields (45–70%) depend on solvent choice (e.g., THF vs. DMF) and amine nucleophilicity .
  • Side products may arise from incomplete activation or competing esterification .

Basic: How is structural characterization of this compound performed?

Methodological Answer:
Characterization involves:

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 3.7–3.9 ppm (methoxy group), δ 7.2–7.8 ppm (aromatic protons), and δ 2.5–3.5 ppm (pyrrolidine methylene) .
  • ¹³C NMR : Carboxamide carbonyl at ~165–170 ppm, benzofuran carbons at 105–160 ppm .

Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~419) .

X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C–H⋯O interactions in crystal packing) .

Data Contradictions : Discrepancies in reported melting points (e.g., 209–212°C vs. 215°C) may stem from polymorphic forms or salt derivatives .

Advanced: How can researchers resolve contradictory data on its biological activity across assays?

Methodological Answer:
Contradictions (e.g., varying IC₅₀ values in enzyme inhibition studies) require:

Assay Standardization :

  • Control variables like pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and co-solvents (DMSO concentration ≤1%) .

Target Validation :

  • Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence for enzymatic activity) to confirm target engagement .

Structural Analysis :

  • Compare SAR with analogs (e.g., replacing the methoxy group with halogens) to identify critical pharmacophores .

Example : A 10-fold difference in kinase inhibition between cell-free and cell-based assays may reflect membrane permeability issues, addressed via logP optimization .

Advanced: What strategies optimize metabolic stability without compromising activity?

Methodological Answer:

In Vitro Microsomal Assays :

  • Incubate with liver microsomes (human/rat) and measure half-life. Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP450-mediated oxidation .

Prodrug Design :

  • Mask the pyrrolidine nitrogen with acetyl or PEG groups to enhance plasma stability .

Isotope Labeling :

  • Use deuterated methoxy groups to slow oxidative metabolism .

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